molecular formula C24H48N4O B12688965 N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93942-10-0

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide

Cat. No.: B12688965
CAS No.: 93942-10-0
M. Wt: 408.7 g/mol
InChI Key: ZOHQBCHYQPFLNG-AVQMFFATSA-N
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Description

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple amino groups and a long hydrocarbon chain with double bonds at the 9th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide typically involves the reaction of octadeca-9,12-dienoic acid with a polyamine such as diethylenetriamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The process may require heating and the use of solvents to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide undergoes several types of chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to saturate the double bonds, resulting in a fully saturated amide.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino groups.

Major Products

    Oxidation: Epoxides, diols, and other oxygenated compounds.

    Reduction: Fully saturated amides.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in cell signaling and as a component in the design of biomimetic materials.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.

Mechanism of Action

The mechanism by which N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide exerts its effects is complex and involves multiple molecular targets and pathways. The amino groups can interact with various biological molecules, potentially influencing cell signaling pathways and enzyme activities. The long hydrocarbon chain allows for integration into lipid bilayers, affecting membrane properties and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-aminoethyl)ethylenediamine: A related compound with similar amino group functionality but lacking the long hydrocarbon chain.

    N-(2-aminoethyl)ethylenediamine: Another similar compound with fewer amino groups and a shorter chain.

Uniqueness

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide is unique due to its combination of multiple amino groups and a long, unsaturated hydrocarbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require both reactivity and hydrophobicity.

Properties

CAS No.

93942-10-0

Molecular Formula

C24H48N4O

Molecular Weight

408.7 g/mol

IUPAC Name

(9E,12E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C24H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h6-7,9-10,26-27H,2-5,8,11-23,25H2,1H3,(H,28,29)/b7-6+,10-9+

InChI Key

ZOHQBCHYQPFLNG-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

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